molecular formula C9H5BrFN B1449649 6-Bromo-5-fluoroisoquinoline CAS No. 1432754-56-7

6-Bromo-5-fluoroisoquinoline

Cat. No. B1449649
CAS RN: 1432754-56-7
M. Wt: 226.04 g/mol
InChI Key: NAUNIYPLNKIBDK-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN . It belongs to the family of Isoquinoline derivatives.


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-fluoroisoquinoline is represented by the InChI code 1S/C9H5BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H . The molecular weight of this compound is 226.05 g/mol .


Physical And Chemical Properties Analysis

6-Bromo-5-fluoroisoquinoline is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Chemical Properties and Synthesis

“6-Bromo-5-fluoroisoquinoline” is a chemical compound with the molecular formula C9H5BrFN . It is a solid substance stored at room temperature . The compound has been synthesized using modern methodologies developed over the last decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Biological Activities

Fluorinated isoquinolines, including “6-Bromo-5-fluoroisoquinoline”, have unique biological activities . The introduction of fluorine atoms often results in unique bioactivities, making these compounds particularly interesting for pharmaceutical applications .

Light-Emitting Properties

Fluorinated isoquinolines exhibit light-emitting properties . This makes them useful in the field of materials science, particularly in the development of organic light-emitting diodes .

Pharmaceutical Applications

Isoquinolines, including “6-Bromo-5-fluoroisoquinoline”, are essential in pharmaceutical sciences because they exhibit various bioactivities . Some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Agricultural Applications

Isoquinolines are also important in agricultural sciences . Their unique bioactivities can be harnessed for various agricultural applications, although specific uses of “6-Bromo-5-fluoroisoquinoline” in this field are not detailed in the available literature .

Supramolecular Chemistry

Fluorinated isoquinolines have applications in supramolecular chemistry . The unique characteristics of these compounds, including “6-Bromo-5-fluoroisoquinoline”, make them suitable for use in the construction of complex molecular architectures .

Safety and Hazards

6-Bromo-5-fluoroisoquinoline is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes .

properties

IUPAC Name

6-bromo-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUNIYPLNKIBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304868
Record name Isoquinoline, 6-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoroisoquinoline

CAS RN

1432754-56-7
Record name Isoquinoline, 6-bromo-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 6-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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